molecular formula C17H23NO2 B5116774 [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile CAS No. 6000-14-2

[2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile

Cat. No.: B5116774
CAS No.: 6000-14-2
M. Wt: 273.37 g/mol
InChI Key: OUPPYFQFNVASQA-UHFFFAOYSA-N
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Description

[2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile: is a chemical compound with a complex structure that includes an oxane ring, a methoxyphenyl group, and an acetonitrile group

Properties

IUPAC Name

2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-4-16(2)13-17(9-11-18,10-12-20-16)14-7-5-6-8-15(14)19-3/h5-8H,4,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPPYFQFNVASQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)(CC#N)C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387079
Record name [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6000-14-2
Record name [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving an appropriate diol and an acid catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an alkyl halide.

    Addition of the Acetonitrile Group: The acetonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biochemical processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving aromatic compounds.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylacetonitrile: Shares the methoxyphenyl and acetonitrile groups but lacks the oxane ring.

    2-Methoxyphenylacetonitrile: Similar structure but without the ethyl and methyloxan groups.

    4-Ethyl-2-methoxyphenol: Contains the methoxyphenyl group but differs in the presence of a hydroxyl group instead of the nitrile group.

Uniqueness

What sets [2-Ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetonitrile apart is its combination of an oxane ring, a methoxyphenyl group, and an acetonitrile group. This unique structure provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

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